1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651334-72-4
VCID: VC16794825
InChI: InChI=1S/C20H21BrN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2
SMILES:
Molecular Formula: C20H21BrN2O2S
Molecular Weight: 433.4 g/mol

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

CAS No.: 651334-72-4

Cat. No.: VC16794825

Molecular Formula: C20H21BrN2O2S

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- - 651334-72-4

Specification

CAS No. 651334-72-4
Molecular Formula C20H21BrN2O2S
Molecular Weight 433.4 g/mol
IUPAC Name 3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole
Standard InChI InChI=1S/C20H21BrN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2
Standard InChI Key VQTYOWMEDQEEAZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has the molecular formula C20H21BrN2O2S and a molecular weight of 433.4 g/mol. Its IUPAC name, 3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole, reflects the positions of its functional groups:

  • A bromine atom at the indole ring's sixth position.

  • A phenylsulfonyl group (-SO2C6H5) at the third position.

  • A 4-piperidinylmethyl moiety (-CH2-C5H10N) at the first position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.651334-72-4
Molecular FormulaC20H21BrN2O2S
Molecular Weight433.4 g/mol
SMILES NotationC1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
InChIKeyVQTYOWMEDQEEAZ-UHFFFAOYSA-N

The bicyclic indole core fused with a pyrrole ring provides a planar aromatic system, while the sulfonyl and piperidinyl groups introduce steric bulk and polar functionality .

Structural Characterization

X-ray crystallography and NMR studies of analogous indole derivatives (e.g., 1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)-, PubChem CID 76846523) reveal that sulfonyl groups adopt a trigonal planar geometry around the sulfur atom, creating steric hindrance that influences molecular conformation . The piperidinylmethyl side chain likely exists in a chair conformation, with the methylene group (-CH2-) facilitating rotational flexibility.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound are scarce, its synthesis likely follows multi-step protocols common to functionalized indoles:

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the bicyclic framework.

  • Bromination: Electrophilic aromatic substitution at the sixth position using brominating agents like N-bromosuccinimide (NBS) .

  • Sulfonylation: Introduction of the phenylsulfonyl group via nucleophilic substitution or palladium-catalyzed coupling .

  • Piperidinylmethyl Attachment: Alkylation of the indole nitrogen with 4-(chloromethyl)piperidine under basic conditions.

Table 2: Hypothetical Synthesis Overview

StepReaction TypeReagents/Conditions
1Indole formationCyclization of phenylhydrazine derivatives
2BrominationNBS, radical initiators
3SulfonylationBenzenesulfonyl chloride, base
4N-Alkylation4-(Chloromethyl)piperidine, K2CO3

Patents on analogous indazole derivatives (e.g., US6982274B2) suggest that microwave-assisted synthesis could enhance yields in sulfonylation and alkylation steps .

Reactivity and Stability

The bromine atom at C6 is susceptible to nucleophilic aromatic substitution, enabling further derivatization. The sulfonyl group acts as a strong electron-withdrawing moiety, deactivating the indole ring toward electrophiles but stabilizing carbanion intermediates in metal-catalyzed cross-couplings . The piperidine nitrogen may undergo quaternization or serve as a hydrogen bond acceptor in biological systems.

Biological Activities and Hypothesized Applications

Antimicrobial Properties

Brominated indoles, such as the iodo analogue (PubChem CID 76846523), show moderate activity against Gram-positive bacteria, suggesting the bromine atom’s role in disrupting microbial cell walls .

Neuropharmacological Applications

Piperidine-containing compounds often target neurological receptors (e.g., sigma-1, NMDA). Molecular docking studies predict moderate affinity for serotonin receptors due to the indole core’s similarity to tryptamine.

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Analogues

Compound NameMolecular FormulaKey DifferencesDocumented Activity
1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)-C14H9BrINO2SIodo at C3 vs. phenylsulfonylAntimicrobial
US6982274B2 Indazole DerivativesVariesIndazole core vs. indoleKinase inhibition
US8658635B2 Benzpyrazol CompoundsVariesPyrazole ring vs. indolePI3K inhibition

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